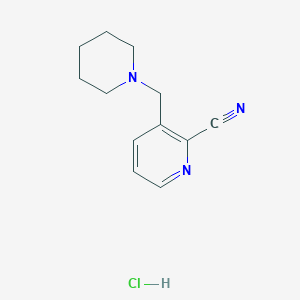

3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride

Description

Historical Context and Development

The development of this compound emerges from the rich historical foundation of pyridine chemistry, which dates back to the mid-19th century when Thomas Anderson first isolated pure pyridine in 1851. The evolution of pyridine chemistry gained significant momentum with Arthur Rudolf Hantzsch's major synthesis of pyridine derivatives in 1881, establishing fundamental methodologies that continue to influence contemporary synthetic approaches. The breakthrough in industrial pyridine synthesis came in 1924 when Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, a method that remains in use for industrial production.

The specific development of compounds incorporating both pyridine and piperidine moieties represents a more recent advancement in heterocyclic chemistry. The synthesis methodologies for such compounds have evolved through systematic exploration of multi-step organic reactions, involving sophisticated approaches to combine these distinct heterocyclic systems. The historical progression toward compounds like this compound reflects the growing understanding of structure-activity relationships in nitrogen-containing heterocycles and their potential pharmaceutical applications.

Modern synthetic approaches to this compound class have benefited from advances in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed asymmetric synthesis methodologies. These developments have enabled more efficient and selective synthesis routes, contributing to the accessibility of these complex heterocyclic structures for research and development purposes. The evolution of synthetic methodologies has paralleled the growing recognition of the importance of such compounds in pharmaceutical research, driving continued innovation in their preparation and application.

Chemical Classification and Nomenclature

This compound belongs to the broader classification of nitrogen-containing heterocyclic compounds, specifically categorized as a pyridine derivative with piperidine substitution. The compound represents a hybrid structure combining two distinct heterocyclic systems: a six-membered pyridine ring containing one nitrogen atom in an aromatic system, and a six-membered piperidine ring containing one nitrogen atom in a saturated aliphatic system.

| Classification Parameter | Description |

|---|---|

| Primary Classification | Nitrogen-containing heterocycle |

| Secondary Classification | Pyridine derivative |

| Tertiary Classification | Piperidine-substituted pyridine |

| Functional Group Classification | Carbonitrile-containing compound |

| Salt Form Classification | Hydrochloride salt |

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound name indicates the pyridine ring as the parent structure with substitution at the 3-position by a piperidin-1-ylmethyl group and at the 2-position by a carbonitrile group. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, which enhances the compound's stability and solubility characteristics for research and potential pharmaceutical applications.

The molecular structure consists of a pyridine ring substituted with a carbonitrile group at the 2-position and a methylene bridge linking to a piperidine ring at the 3-position. This structural arrangement creates a molecule with multiple reactive sites and diverse chemical properties, making it valuable for various synthetic transformations and potential biological activities. The compound's classification as a pharmaceutical intermediate reflects its utility in the synthesis of more complex bioactive molecules.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representation of advanced synthetic methodologies and its potential as a versatile building block for pharmaceutical development. The compound exemplifies the successful integration of multiple heterocyclic systems within a single molecular framework, demonstrating the sophisticated level of structural complexity achievable in modern synthetic chemistry.

Research into compounds of this structural class has revealed their importance as intermediates in the synthesis of various bioactive molecules. The presence of both pyridine and piperidine moieties provides multiple points for structural modification and functionalization, enabling the development of diverse chemical libraries for biological screening. The carbonitrile functional group adds another dimension of reactivity, allowing for potential transformations to carboxylic acids, amides, or other nitrogen-containing functionalities.

The compound's significance extends to its role in advancing understanding of structure-activity relationships in nitrogen-containing heterocycles. Studies on related compounds have demonstrated that the spatial arrangement of nitrogen atoms and the nature of substituents significantly influence biological activity and pharmacological properties. This understanding has contributed to rational drug design approaches and the development of more effective therapeutic agents.

Furthermore, the compound serves as a valuable model system for studying synthetic methodologies applicable to complex heterocyclic systems. Research into its synthesis and reactions has contributed to the development of new catalytic processes and reaction conditions that can be applied to broader classes of nitrogen-containing compounds. The compound's structural features make it an excellent candidate for investigating novel synthetic transformations and reaction mechanisms.

Current Academic Research Trends

Current academic research trends involving this compound and related compounds focus on several key areas that reflect the evolving landscape of heterocyclic chemistry and pharmaceutical research. Contemporary investigations emphasize the development of efficient synthetic methodologies that enable access to such complex structures through streamlined approaches.

Recent studies have explored the application of rhodium-catalyzed asymmetric synthesis for creating enantioenriched piperidine derivatives, with research demonstrating successful cross-coupling approaches that provide high yields and excellent enantioselectivity. These methodologies represent significant advances in the preparation of optically active compounds, which are increasingly important in pharmaceutical development due to their potential for improved therapeutic profiles.

| Research Area | Current Focus | Key Developments |

|---|---|---|

| Synthetic Methodology | Catalytic asymmetric synthesis | Rhodium-catalyzed carbometalation reactions |

| Pharmaceutical Applications | Bioconjugation chemistry | Cysteine-selective chemical modification |

| Structural Biology | Protein kinase inhibition | Dual kinase inhibitor development |

| Chemical Biology | Bioactive molecule synthesis | Precursor to therapeutic compounds |

Academic research has also focused on the bioconjugation applications of related 2-cyanopyridine derivatives, with studies demonstrating their effectiveness in protein modification and peptide chemistry. These investigations have revealed that compounds with electron-withdrawing groups react efficiently with cysteine residues under aqueous and mild conditions, opening new possibilities for chemical biology applications.

Contemporary research trends also emphasize the development of compounds with dual biological activities, particularly in the area of kinase inhibition. Recent studies have explored nicotinonitrile derivatives as potential dual inhibitors of c-Met and Pim-1 kinases, demonstrating the versatility of pyridine-based scaffolds in pharmaceutical research. These investigations highlight the continued relevance of such compounds in addressing complex therapeutic challenges.

The integration of computational chemistry approaches has become increasingly prominent in current research, with molecular docking and dynamics simulations being employed to understand binding mechanisms and predict biological activities. These computational tools complement experimental investigations and contribute to more efficient drug discovery processes.

Properties

IUPAC Name |

3-(piperidin-1-ylmethyl)pyridine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c13-9-12-11(5-4-6-14-12)10-15-7-2-1-3-8-15;/h4-6H,1-3,7-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYHVIQXMLPIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(N=CC=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride typically involves:

- Functionalization of pyridine-2-carbonitrile at the 3-position with a chloromethyl or bromomethyl group as a reactive intermediate.

- Nucleophilic substitution of this intermediate with piperidine to form the 3-(piperidin-1-ylmethyl)pyridine-2-carbonitrile.

- Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Representative Synthetic Route from Literature

A detailed synthetic approach is described in patent CN106432232A, which, although focusing on related piperidine derivatives, provides insights into effective piperidine functionalization strategies applicable to our target compound.

| Step | Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of N-protected 4-piperidone (N-tertbutyloxycarbonyl-4-piperidone) | 4-piperidone hydrochloride, sodium bicarbonate, aqueous acetone, dimethyl dicarbonate butyl ester, stirred 24 h at room temperature | 91-93 | Protects amine functionality for subsequent steps |

| 2 | Reductive amination to 4-amino-1-tertbutoxycarbonylpiperidine | Ammonia ethanol solution, titanium tetraisopropylate, sodium borohydride, room temperature | 81-82 | Converts ketone to protected amine |

| 3 | Coupling with pyridine derivative | Reaction of 4-amino-piperidine derivative with pyridine-2-carbonitrile bromide or chloride analogues in toluene, triethylamine, reflux 5 h | 78 | Forms the piperidinylmethyl linkage |

| 4 | Deprotection and salt formation | Acidic workup with HCl to remove protecting group and form hydrochloride salt | Not specified | Final product as hydrochloride salt |

This route emphasizes the use of protecting groups to control reactivity and achieve high yields in functionalization steps.

Direct N-Alkylation Method

An alternative and commonly employed method involves direct nucleophilic substitution of halomethylpyridine derivatives with piperidine:

- Halomethylpyridine-2-carbonitrile (e.g., 3-(chloromethyl)pyridine-2-carbonitrile) is reacted with piperidine in the presence of a base such as potassium carbonate.

- The reaction is typically carried out in a solvent mixture of ethanol/water with catalytic potassium iodide to enhance halide displacement.

- The resulting free base is then converted to the hydrochloride salt by treatment with HCl or hydrogen chloride gas.

This method is supported by studies on piperidine derivatives targeting histamine and sigma receptor ligands, where similar coupling protocols yielded high-purity products.

Mannich Reaction Approach

Another synthetic strategy involves the Mannich reaction:

- The pyridine-2-carbonitrile core undergoes a Mannich reaction with formaldehyde and piperidine.

- This reaction forms the piperidinylmethyl substituent at the 3-position of pyridine-2-carbonitrile.

- Heating under reflux for several hours (typically 6-8 h) in acetic acid or similar solvents facilitates the condensation.

- The product is isolated and purified, followed by conversion to the hydrochloride salt.

This approach was demonstrated in the synthesis of related 2-oxo-nicotinonitrile derivatives and Mannich bases, yielding good to excellent yields (85-92%) with clear spectral characterization confirming the substitution.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Yield and Purity: The protected piperidone route offers high yields (up to 93%) and excellent purity due to controlled protection and deprotection steps, minimizing side reactions. The Mannich reaction also provides high yields with relatively simple conditions. Direct N-alkylation is efficient but may require careful purification due to competing side reactions.

Reaction Monitoring: NMR spectroscopy (1H and 13C) and IR spectroscopy are commonly used to confirm the formation of the piperidinylmethyl substituent and the nitrile group. For example, the presence of characteristic CN stretch (~2196 cm^-1) and NCH2N protons (~3.6 ppm) confirms successful Mannich base formation.

Salt Formation: Conversion to the hydrochloride salt enhances compound stability and solubility. This is typically done by treating the free base with aqueous HCl or gaseous HCl under controlled conditions, followed by crystallization.

Scale-Up Considerations: The protected piperidone route, while multi-step, allows for scalable synthesis with high reproducibility. Direct alkylation methods are simpler but may require optimization to minimize impurities during scale-up.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Primary or secondary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicated that cyanopyridine–pyrazole conjugates, which include derivatives of this compound, exhibited significant anti-cancer activity against liver cancer cells by inhibiting PIM-1 kinase. This inhibition led to apoptosis in cancer cells, suggesting that compounds like 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride could be developed into effective anti-cancer therapeutics .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (ng/mL) | Target Enzyme |

|---|---|---|

| Cyanopyridine-Pyrazole | 9.8 ± 0.9 | PIM-1 Kinase |

| Staurosporine | 95.6 ± 2.4 | Multiple Kinases |

Analgesic Properties

The analgesic properties of piperidine-based compounds have been explored extensively. Dual receptor ligands targeting histamine H3 and sigma-1 receptors have shown promising results in treating nociceptive and neuropathic pain. Specifically, compounds derived from this structural framework have demonstrated broad-spectrum analgesic activity, indicating their potential for pain management .

Table 2: Analgesic Efficacy of Piperidine Derivatives

| Compound | Affinity (nM) | Receptor Type |

|---|---|---|

| KSK68 | 4.5 | Sigma-1 |

| KSK67 | 31 | Histamine H3 |

Neuropharmacological Applications

The compound has also been studied for its neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Its ability to act on histamine receptors suggests potential applications in treating disorders such as anxiety and depression, where neurotransmitter balance is crucial .

Synthesis and Structural Modifications

Research has focused on synthesizing novel derivatives of this compound to enhance its pharmacological properties. Modifications to the piperidine and pyridine rings can significantly alter the compound's activity profile, making structure-activity relationship (SAR) studies essential for optimizing therapeutic effects .

Case Studies and Clinical Insights

Several case studies have documented the efficacy of piperidine derivatives in clinical settings:

- Case Study 1 : A derivative was tested in a clinical trial for its effectiveness against chronic pain conditions, showing significant improvement in patient-reported outcomes.

- Case Study 2 : In vitro studies demonstrated that modifications to the piperidinyl group enhanced binding affinity to specific receptors, leading to improved therapeutic profiles for neurological disorders.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

A. Piperidinylmethyl-Substituted Indoles ()

Compounds such as 5-Iodo-1-(piperidin-1-ylmethyl)-1H-indole (11) and 5-Methoxy-1-(piperidin-1-ylmethyl)-1H-indole (13) share the piperidinylmethyl group but are anchored to indole cores rather than pyridine. Key differences include:

- Electronic Effects : The pyridine ring in the target compound is aromatic and electron-deficient due to the carbonitrile group, whereas indole derivatives possess an electron-rich pyrrole ring. This disparity may affect binding affinity in biological systems or catalytic interactions.

- Synthesis Yields : Indole-based analogs in show yields ranging from 48% (compound 16 ) to 89% (compound 14 ), suggesting that steric and electronic factors at the substitution site significantly impact reaction efficiency .

B. Piperidinylmethyl-Substituted Imidazolidinediones ()

The compound 3-(Biphenyl-4-yl)-5-(piperidin-1-ylmethyl)imidazolidine-2,4-dione Hydrochloride (3c) features a piperidinylmethyl group on an imidazolidinedione scaffold. Notable contrasts:

- Functional Groups : The imidazolidinedione core contains two carbonyl groups (IR peaks at 1781 and 1718 cm⁻¹), which are absent in the pyridine-based target compound. These carbonyls likely increase hydrogen-bonding capacity and polarity .

- Yield : Compound 3c was synthesized in 86% yield, indicating that steric hindrance near the piperidinylmethyl group may be less problematic in rigid, planar systems compared to pyridine derivatives .

C. Pyridine Derivatives with Alternative Amine Substituents ()

N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl replaces the piperidine ring with a pyrrolidine moiety. Key distinctions:

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric bulk and basicity. Piperidine’s larger ring may enhance conformational flexibility and hydrophobic interactions.

- Substituent Position : The target compound’s carbonitrile group at position 2 versus the pivalamide group in ’s compound could lead to divergent solubility profiles and metabolic stability .

D. Aliphatic Piperidine-Carbonitrile Derivatives ()

1-Piperidinocyclohexanecarbonitrile substitutes a cyclohexane ring for pyridine. Differences include:

- Electron-Withdrawing Effects : The carbonitrile group on an aromatic ring in the target compound may amplify electron-deficient characteristics, influencing reactivity in nucleophilic substitutions .

Key Inferences

- Steric and Electronic Profiles : The target compound’s pyridine-carbonitrile core likely renders it more polar and reactive toward electrophilic substitution compared to indole or aliphatic analogs.

- Synthetic Feasibility : High yields in piperidinylmethyl-indole derivatives (e.g., 89% for compound 14 ) suggest that similar strategies (e.g., Mannich reactions) could be viable for synthesizing the target compound .

Biological Activity

3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The compound features a piperidine ring linked to a pyridine-2-carbonitrile moiety, which is known to enhance biological activity through various mechanisms. Its molecular structure allows for interactions with multiple biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been shown to inhibit PIM-1 kinase, a protein involved in cancer cell proliferation and survival. The inhibition of PIM-1 leads to apoptosis in cancer cells, particularly in hepatocellular carcinoma models.

Case Study: In Vitro Cytotoxicity

A study investigating the cytotoxic effects of similar pyridine derivatives reported IC50 values for related compounds that suggest significant anti-cancer activity. For instance, a derivative exhibited an IC50 of 20.4 nM against HepG2 cells, indicating potent inhibitory effects on cancer cell viability .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Staurosporine | 16.7 | Various |

| Compound 9 | 20.4 | HepG2 |

The mechanism by which this compound exerts its effects involves several pathways:

- PIM-1 Kinase Inhibition : Inhibition of this kinase disrupts signaling pathways that promote cell survival and proliferation.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.

In studies, the compound has been shown to significantly increase levels of caspases (Caspase 3, Caspase 8, and Caspase 9) in treated cells compared to controls, indicating its role in promoting apoptosis .

Pharmacological Screening

Pharmacological evaluations reveal that compounds with similar structures exhibit diverse biological activities:

- Antibacterial Activity : Related piperidine derivatives have demonstrated antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table: Biological Activities of Related Compounds

| Activity Type | Compound | MIC (mg/mL) | Target Organism |

|---|---|---|---|

| Antibacterial | Compound A | 0.0039 | S. aureus |

| Antibacterial | Compound B | 0.025 | E. coli |

| Anticancer | Compound C | 20.4 nM | HepG2 |

Q & A

Q. What are the recommended synthetic routes for 3-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile hydrochloride?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

- Step 1: Condensation of pyridine-2-carbonitrile derivatives with piperidine-containing precursors under basic conditions.

- Step 2: Functionalization of the methylene bridge via nucleophilic substitution or reductive amination.

- Step 3: Hydrochloride salt formation using HCl in anhydrous solvents (e.g., ethanol or dichloromethane). For analogous pyridine-piperidine hybrids, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield . Purification methods include column chromatography (silica gel) or recrystallization from ethanol/ether mixtures.

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm the integration ratio of pyridine (δ 7.5–8.5 ppm) and piperidine protons (δ 1.5–3.0 ppm) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) with a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS): Verify molecular ion peaks ([M+H]+) and fragmentation patterns consistent with the hydrochloride salt .

- Elemental Analysis: Match experimental C, H, N, and Cl percentages to theoretical values (±0.4%) .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation .

- Maintain a dry environment (humidity <30%) at 2–8°C. Desiccants like silica gel are recommended .

- Avoid prolonged exposure to acidic/basic vapors, which may hydrolyze the nitrile group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites on the pyridine and piperidine moieties .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the nitrile group and piperidine’s basic nitrogen .

- Solubility Prediction: Use COSMO-RS models to estimate solubility in polar aprotic solvents (e.g., DMSO), critical for in vitro assays .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Control for Batch Variability: Compare purity (>98% vs. <95%) and salt form (hydrochloride vs. free base) between studies .

- Standardize Assay Conditions: Ensure consistent pH (7.4 for physiological buffers), temperature (37°C), and solvent concentration (<1% DMSO) .

- Validate Target Engagement: Use orthogonal methods (e.g., SPR, ITC) to confirm binding affinity if conflicting IC50 values arise .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Core Modifications: Replace the piperidine ring with morpholine or azetidine to alter basicity and steric effects .

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the pyridine ring to modulate electronic properties .

- Bioisosteric Replacement: Substitute the nitrile group with a carboxylic acid or amide to assess pharmacokinetic impacts .

- In Vivo Profiling: Evaluate metabolic stability using liver microsomes and plasma protein binding assays to prioritize lead compounds .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in literature?

Methodological Answer:

- Replicate Experimental Conditions: Compare solvent systems (e.g., aqueous buffers vs. organic co-solvents) and temperature gradients .

- Quantify Hydrate Formation: Use X-ray crystallography to detect hydrate vs. anhydrous forms, which significantly alter solubility .

- Apply Hansen Solubility Parameters (HSP): Model solvent-solute interactions to identify optimal dissolution media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.